molecular formula C10H9N5O3 B1659989 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid CAS No. 700347-27-9

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid

Cat. No.: B1659989
CAS No.: 700347-27-9
M. Wt: 247.21 g/mol
InChI Key: VSMFVBZKRCQWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of a 1,2-diamine with a 1,2-dicarbonyl compound.

    Coupling of Pyrazole and Pyrazine Rings: The final step involves coupling the pyrazole and pyrazine rings through a carbamoylation reaction, typically using a carbamoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the pyrazine ring.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the carbamoyl group.

    Pyrazine-2-carboxylic acid: Similar in structure but lacks the pyrazole ring.

Uniqueness

3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-methylpyrazol-3-yl)carbamoyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c1-15-6(2-3-13-15)14-9(16)7-8(10(17)18)12-5-4-11-7/h2-5H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMFVBZKRCQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384627
Record name 3-[(1-Methyl-1H-pyrazol-5-yl)carbamoyl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

700347-27-9
Record name 3-[(1-Methyl-1H-pyrazol-5-yl)carbamoyl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Reactant of Route 5
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.